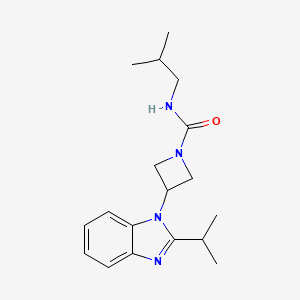
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of an azetidine ring, a benzimidazole moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Coupling Reactions: The benzimidazole and azetidine intermediates are then coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced azetidine or benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole products.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system or as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methylpropyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
- N-(2-Methylpropyl)-3-(2-ethylbenzimidazol-1-yl)azetidine-1-carboxamide
- N-(2-Methylpropyl)-3-(2-propylbenzimidazol-1-yl)azetidine-1-carboxamide
Uniqueness
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is unique due to the presence of the isopropyl group on the benzimidazole moiety, which may enhance its lipophilicity and membrane permeability. This structural feature can influence its pharmacokinetic properties and biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-12(2)9-19-18(23)21-10-14(11-21)22-16-8-6-5-7-15(16)20-17(22)13(3)4/h5-8,12-14H,9-11H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXNOIDDAFDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














